

Application Notes and Protocols: Preparation of CGI-1746 Stock Solution

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Compound of Interest

Compound Name: CGI-1746

Cat. No.: B1684438

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial mediator in B-cell receptor signaling pathways.[1][2][3][4] With an IC50 of 1.9 nM for Btk, it serves as a valuable tool for studying B-cell mediated processes and has therapeutic potential in inflammatory diseases and B-cell malignancies.[2][5][6] This document provides detailed protocols for the preparation, storage, and handling of **CGI-1746** stock solutions for both in vitro and in vivo applications.

Physicochemical and Biological Properties

CGI-1746 acts by binding to the SH3 binding pocket of un-phosphorylated Btk, which stabilizes an inactive conformation of the enzyme and inhibits both its auto- and trans-phosphorylation.[7][8] This mechanism effectively blocks downstream signaling, suppressing B-cell proliferation and cytokine production in myeloid cells.[6][7] More recent findings suggest that **CGI-1746** may also exhibit off-target effects by inhibiting the 26S proteasome's peptidase and ATPase activities.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for **CGI-1746**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	579.69 g/mol	[5] [6]
Formula	C ₃₄ H ₃₇ N ₅ O ₄	[5] [6] [7]
CAS Number	910232-84-7	[1] [5] [6]

| Appearance | White to light yellow solid |[\[5\]](#) |

Table 2: In Vitro Efficacy

Parameter	Value	Cell Type/Assay Condition	Reference
Btk Inhibition (IC₅₀)	1.9 nM	Enzymatic Assay	[1] [5] [6]
Btk Dissociation Constant (Kd)	1.5 nM	ATP-free competition binding assay	[5] [6]
Human B Cell Proliferation (IC ₅₀)	42 nM	Anti-IgM-induced	[5] [6]
Murine B Cell Proliferation (IC ₅₀)	134 nM	Anti-IgM-induced	[5] [6]
FcγR-induced TNFα production (IC ₅₀)	47 nM	Human Monocytes	[1] [2]
FcγR-induced IL-1β production (IC ₅₀)	36 nM	Human Monocytes	[1] [2]

| FcγR-induced IL-6 production (IC₅₀) | 353 nM | Human Monocytes |[\[1\]](#)[\[2\]](#) |

Table 3: Solubility Data

Solvent	Concentration	Notes	Reference
DMSO	≥ 50 mg/mL (86.25 mM)	Use newly opened DMSO as it is hygroscopic.	[5][6]
DMSO	5 mM (2.9 mg/mL)	-	[1][2]
DMSO	25 mg/mL	-	[7]
Ethanol	20 mM (11.59 mg/mL)	-	[1][2]
Ethanol	0.25 mg/mL	-	[7]
DMF	25 mg/mL	-	[7]

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [7] |

Table 4: Storage Conditions

Form	Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[5]
Solid Powder	4°C	2 years	[5]
In Solvent	-80°C	2 years	[5]

| In Solvent | -20°C | 1 year | [1][5] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for further dilution in cell culture media for in vitro experiments.

Materials:

- **CGI-1746** powder (MW: 579.69 g/mol)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh out 1 mg of **CGI-1746** powder. To minimize handling of small quantities, it is advisable to purchase pre-weighed vials if available or to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
- Solvent Addition: To prepare a 10 mM stock solution from 1 mg of **CGI-1746**, add 172.5 μ L of fresh DMSO.[5]
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / (0.010 \text{ mol/L} * 579.69 \text{ g/mol})) * 1,000,000 \mu\text{L/L} \approx 172.5 \mu\text{L}$
- Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Preparation of Formulation for In Vivo Use

This protocol provides a method for preparing a **CGI-1746** formulation suitable for administration in animal models, such as by oral or intraperitoneal injection. This formulation results in a solution or a fine suspension.

Materials:

- 10 mM **CGI-1746** in DMSO (from Protocol 1) or a freshly prepared high-concentration DMSO stock (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (sterile, 0.9% NaCl)
- Sterile tubes

Procedure (Example for a 2.5 mg/mL final concentration):

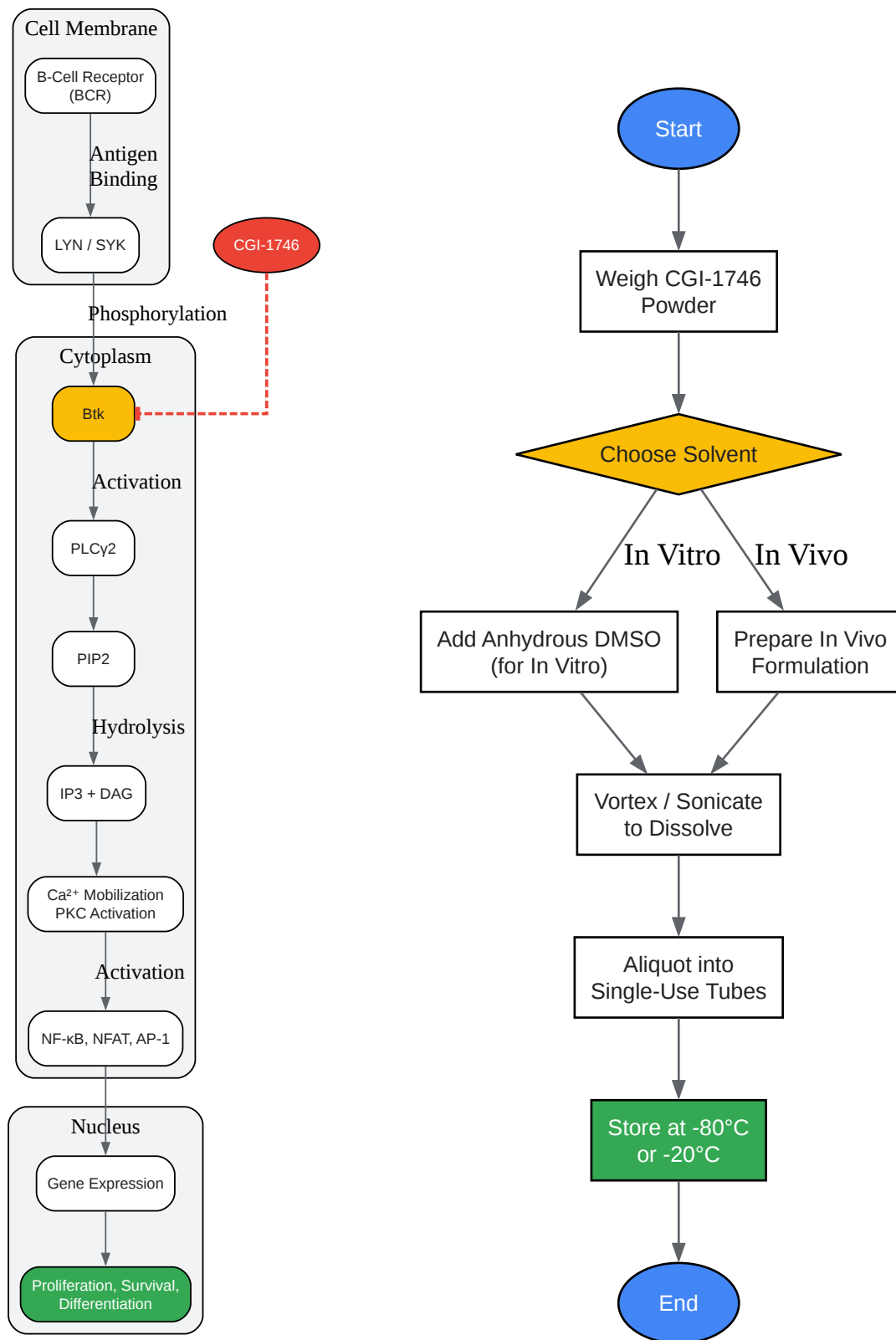
- Initial Mixture: In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
- Step-by-Step Addition: For preparing 1 mL of the final formulation: a. Start with 400 μ L of PEG300. b. Add 100 μ L of a 25 mg/mL **CGI-1746** stock solution in DMSO and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is homogeneous. d. Add 450 μ L of saline to bring the total volume to 1 mL. Mix well.[5]
- Final State: This protocol should yield a clear solution or a fine, uniform suspension with a solubility of at least 2.5 mg/mL.[5] If precipitation is observed, sonication may be required.
- Administration: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[5]

Visualizations

Btk Signaling Pathway Inhibition by CGI-1746

The diagram below illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling cascade and its inhibition by **CGI-1746**. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn activates downstream pathways like PLC γ 2, leading to calcium mobilization, activation of transcription factors (e.g., NF- κ B, NFAT),

and ultimately resulting in B-cell proliferation, survival, and differentiation. **CGI-1746** binds to Btk, locking it in an inactive state and blocking these downstream events.



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